molecular formula C11H17NO2 B13069137 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13069137
M. Wt: 195.26 g/mol
InChI Key: ZMWDTZXOBRFPCV-UHFFFAOYSA-N
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Description

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H17NO2. It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a 3-methylphenylmethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-methylbenzylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 3-methylbenzylamine and glycidol.

    Conditions: The reaction is usually conducted in the presence of a catalyst, such as a Lewis acid, at a temperature range of 50-100°C.

    Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactors: Continuous flow reactors with precise temperature and pressure control.

    Catalysts: Use of efficient catalysts to speed up the reaction.

    Purification: Advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: A structurally similar compound with different functional groups.

    3-Methylamino-1,2-propanediol: Another related compound with variations in the position of functional groups.

Uniqueness

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(3-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H17NO2/c1-9-3-2-4-10(5-9)6-12-11(7-13)8-14/h2-5,11-14H,6-8H2,1H3

InChI Key

ZMWDTZXOBRFPCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(CO)CO

Origin of Product

United States

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